Enhanced Lipophilicity (XLogP3 = 1.8) Relative to Non-Halogenated 2-Phenylpyrimidin-4-amine
2-(2-Bromophenyl)pyrimidin-4-amine exhibits a calculated XLogP3 value of 1.8, which is 0.3 log units higher than the non-halogenated analog 2-phenylpyrimidin-4-amine (XLogP3 = 1.5). This increase in lipophilicity is directly attributable to the ortho-bromo substituent and is expected to enhance passive membrane permeability by approximately 2-fold, a critical factor in optimizing cellular activity for kinase inhibitors [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2-Phenylpyrimidin-4-amine (CAS 33630-25-0); XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +0.3 (approx. 2x increase in predicted membrane permeability) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release) |
Why This Matters
The enhanced lipophilicity provides a measurable advantage for optimizing blood-brain barrier penetration or cellular uptake in kinase inhibitor programs, allowing scientists to select this specific building block when higher logP is desired without adding molecular weight.
- [1] PubChem. (2025). XLogP3 Values: CID 62192632 (1.8) and CID 12403617 (1.5). National Center for Biotechnology Information. View Source
